5'-Fluoro-5'-deoxyadenosine
Overview
Description
5’-Fluoro-5’-Deoxyadenosine is an organic compound belonging to the class of 5’-deoxyribonucleosides. These nucleosides are characterized by the replacement of the oxygen atom at the 5’ position of the ribose moiety with another atom, in this case, a fluorine atom. The compound has a chemical formula of C10H12FN5O3 and a molar mass of 269.236 g/mol . It is a fluorinated derivative of adenosine and is known for its role in the biosynthesis of fluorinated natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-5’-Deoxyadenosine can be achieved through enzymatic methods. One of the most effective methods involves the use of fluorinase, an enzyme that catalyzes the formation of a carbon-fluorine bond. The fluorinase enzyme combines S-adenosyl-L-methionine and fluoride to generate 5’-Fluoro-5’-Deoxyadenosine and L-methionine . This reaction can also use 2’-deoxyadenosine as a substrate .
Industrial Production Methods
Industrial production of 5’-Fluoro-5’-Deoxyadenosine typically involves the same enzymatic process. The fluorinase enzyme is utilized to catalyze the reaction under controlled conditions, ensuring high yield and purity of the product . The process is scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-5’-Deoxyadenosine undergoes various chemical reactions, including substitution and oxidation reactions. The fluorinase enzyme catalyzes the formation of the carbon-fluorine bond, which is a key step in the synthesis of this compound .
Common Reagents and Conditions
The primary reagents used in the synthesis of 5’-Fluoro-5’-Deoxyadenosine include S-adenosyl-L-methionine and fluoride ions. The reaction is typically carried out under mild conditions, with the fluorinase enzyme facilitating the formation of the desired product .
Major Products Formed
The major product formed from the enzymatic reaction is 5’-Fluoro-5’-Deoxyadenosine, along with L-methionine as a byproduct .
Scientific Research Applications
5’-Fluoro-5’-Deoxyadenosine has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 5’-Fluoro-5’-Deoxyadenosine involves the formation of a carbon-fluorine bond through the catalytic activity of the fluorinase enzyme. The enzyme facilitates the nucleophilic attack of a fluoride ion on S-adenosyl-L-methionine, resulting in the formation of 5’-Fluoro-5’-Deoxyadenosine and L-methionine . This process is essential for the biosynthesis of fluorinated natural products in certain microorganisms .
Comparison with Similar Compounds
5’-Fluoro-5’-Deoxyadenosine is unique among nucleosides due to the presence of a fluorine atom at the 5’ position of the ribose moiety. Similar compounds include:
5’-Chloro-5’-Deoxyadenosine: This compound has a chlorine atom instead of a fluorine atom at the 5’ position.
5’-Bromo-5’-Deoxyadenosine: This compound contains a bromine atom at the 5’ position.
5’-Iodo-5’-Deoxyadenosine: This compound has an iodine atom at the 5’ position and is synthesized similarly to 5’-Fluoro-5’-Deoxyadenosine.
The uniqueness of 5’-Fluoro-5’-Deoxyadenosine lies in its fluorine atom, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVLKMICBYRPSX-KQYNXXCUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031716 | |
Record name | 5'-Deoxy-5'-fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731-98-6 | |
Record name | 5′-Deoxy-5′-fluoroadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Deoxy-5'-fluoroadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-DEOXY-5'-FLUOROADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJ6NC6D44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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